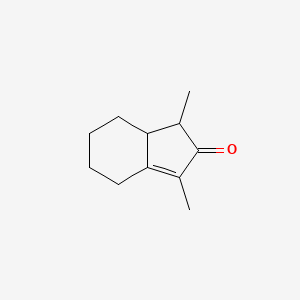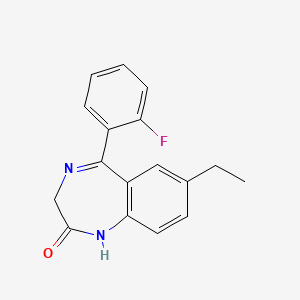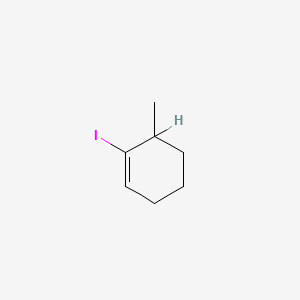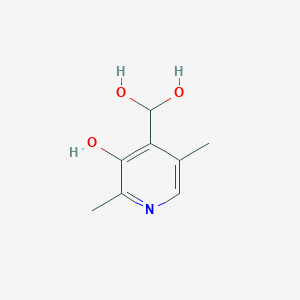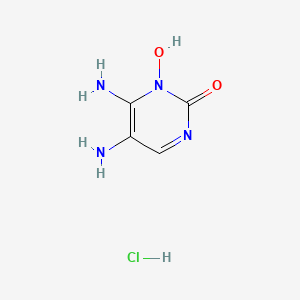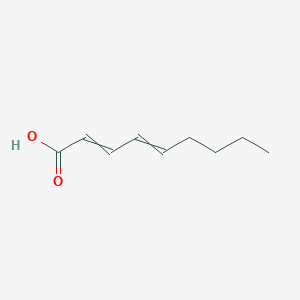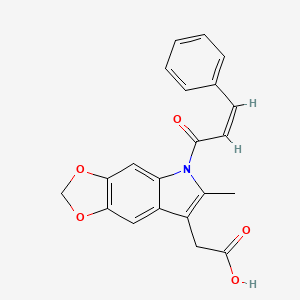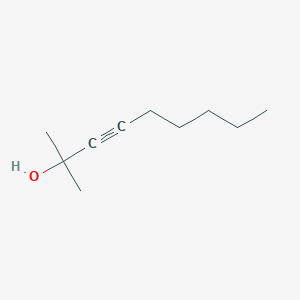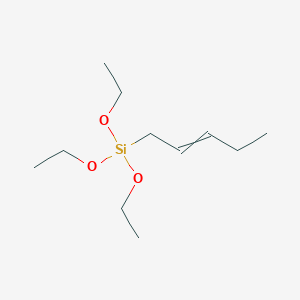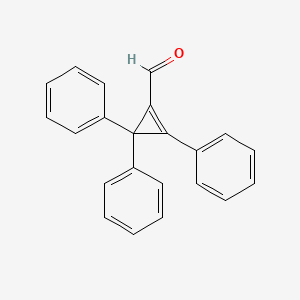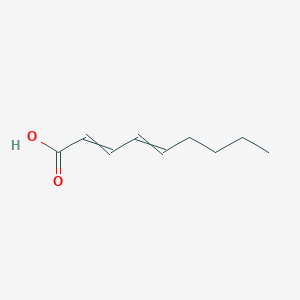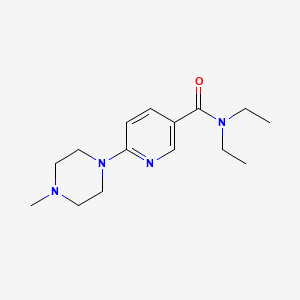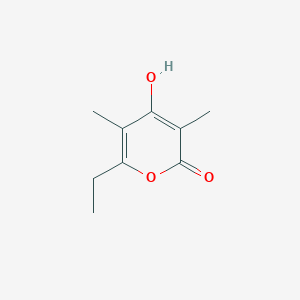
6-Ethyl-4-hydroxy-3,5-dimethyl-2h-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one is a heterocyclic compound belonging to the class of 4-hydroxy-2-pyrones. These compounds are known for their versatile bioactivity and are of significant interest in organic synthesis and pharmacology . The structure of this compound includes a pyran ring with hydroxyl and methyl substituents, making it a polyfunctional molecule with several electrophilic and nucleophilic centers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-pyrones, including 6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one, typically involves the cyclization of tricarbonyl compounds. One common method is the condensation reaction of acetoacetic esters with aldehydes at the C-4 position in the presence of sodium hydride or n-butyllithium, followed by oxidation . Another approach involves the use of alkyne cyclizations with transition metal complexes and ketene transformations .
Industrial Production Methods
Industrial production of 4-hydroxy-2-pyrones often employs biotechnological approaches, utilizing biosynthetic pathways. These methods involve the use of polyketide synthases to construct natural and unnatural polysubstituted 4-hydroxy-2-pyrones . The biomimetic strategies mimic natural processes, making them efficient and sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic centers allow it to participate in multiple biochemical reactions. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 4-hydroxy-2-pyrones such as:
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
- 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one .
Uniqueness
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and methyl groups at specific positions on the pyran ring differentiates it from other similar compounds, influencing its reactivity and bioactivity .
Eigenschaften
CAS-Nummer |
42738-93-2 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
6-ethyl-4-hydroxy-3,5-dimethylpyran-2-one |
InChI |
InChI=1S/C9H12O3/c1-4-7-5(2)8(10)6(3)9(11)12-7/h10H,4H2,1-3H3 |
InChI-Schlüssel |
ATLVVGJKPIISGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C(=O)O1)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


